Ethyl 5-phenylsalicylate

Catalog No.
S8762290
CAS No.
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-phenylsalicylate

Product Name

Ethyl 5-phenylsalicylate

IUPAC Name

ethyl 2-hydroxy-5-phenylbenzoate

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3

InChI Key

WFDNZBPCPYBMIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O

Ethyl 5-phenylsalicylate is an organic compound that belongs to the class of salicylates, characterized by its phenolic structure. It is a derivative of salicylic acid and is known for its potential applications in pharmaceuticals and cosmetics. The compound is often recognized for its pleasant aromatic properties and is used as a fragrance or flavoring agent in various products. Its chemical formula is C14H14O3C_{14}H_{14}O_3 and it is also referred to as ethyl salicylate or ethyl 2-hydroxybenzoate.

Typical of esters and phenolic compounds. Some notable reactions include:

  • Esterification: The synthesis of ethyl 5-phenylsalicylate typically involves the esterification reaction between salicylic acid and ethanol, often catalyzed by an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, ethyl 5-phenylsalicylate can hydrolyze back to salicylic acid and ethanol.
  • Transesterification: This reaction can occur when ethyl 5-phenylsalicylate is treated with different alcohols, leading to the formation of other esters.

Ethyl 5-phenylsalicylate exhibits several biological activities, primarily due to its structure resembling that of salicylic acid. It has been noted for:

  • Anti-inflammatory Properties: Similar to salicylic acid, it may exhibit anti-inflammatory effects, making it a candidate for topical applications in treating skin conditions.
  • Antimicrobial Effects: Some studies suggest that derivatives of salicylic acid possess antimicrobial properties, which could extend to ethyl 5-phenylsalicylate.
  • Analgesic Effects: The compound may also contribute to pain relief, akin to other salicylates.

Ethyl 5-phenylsalicylate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting salicylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Ultrasonic-Assisted Synthesis: Recent advancements have introduced ultrasonic irradiation to enhance the reaction rate during the esterification process, leading to higher yields and reduced reaction times .
  • Transesterification: Ethanol can be reacted with phenol derivatives in the presence of a catalyst to produce ethyl 5-phenylsalicylate.

Ethyl 5-phenylsalicylate finds use in various fields:

  • Pharmaceuticals: Its anti-inflammatory and analgesic properties make it suitable for topical formulations aimed at pain relief.
  • Cosmetics: Due to its pleasant aroma, it is often included in fragrances and skincare products.
  • Food Industry: It may serve as a flavoring agent due to its aromatic characteristics.

Several compounds share structural similarities with ethyl 5-phenylsalicylate. Here are some notable examples:

Compound NameStructure TypeKey Properties
Salicylic AcidPhenolic AcidAnti-inflammatory, analgesic
Phenyl SalicylateEsterAntiseptic, used in topical applications
Benzyl SalicylateEsterAntimicrobial properties
Butyl SalicylateEsterUsed as a fragrance and flavoring agent
Methyl SalicylateEsterCommonly used as a topical analgesic

Uniqueness of Ethyl 5-Phenylsalicylate

Ethyl 5-phenylsalicylate stands out due to its specific combination of aromatic properties and biological activities. While many similar compounds possess anti-inflammatory effects, the unique combination of its ester functionality with the phenolic structure provides distinct applications in both medicinal chemistry and consumer products. Its synthesis methods also allow for variations that can tailor its properties for specific uses.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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